molecular formula C25H34N4O7S B1681455 4-Morpholinebutanamide, alpha-(((2-methylpropyl)sulfonyl)methyl)-gamma-oxo-N-((1S)-1-((5-phenyl-1,2,4-oxadiazol-3-yl)carbonyl)propyl)- CAS No. 537706-31-3

4-Morpholinebutanamide, alpha-(((2-methylpropyl)sulfonyl)methyl)-gamma-oxo-N-((1S)-1-((5-phenyl-1,2,4-oxadiazol-3-yl)carbonyl)propyl)-

Cat. No.: B1681455
CAS No.: 537706-31-3
M. Wt: 534.6 g/mol
InChI Key: IUMMRYVGHFJSRD-ANYOKISRSA-N
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Preparation Methods

The synthesis of SAR-114137 involves multiple steps, including the preparation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the formation of the core structure through a series of condensation and cyclization reactions.

Industrial production methods for SAR-114137 involve optimizing the synthetic route to ensure high yield and purity. Techniques such as solid-state Nuclear Magnetic Resonance (ssNMR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) are used to monitor and control the quality of the final product .

Chemical Reactions Analysis

SAR-114137 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SAR-114137 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Mechanism of Action

SAR-114137 exerts its effects by inhibiting the activity of cathepsin K and cathepsin S. These enzymes are involved in the degradation of extracellular matrix proteins, and their inhibition can reduce tissue damage and inflammation. The compound binds to the active site of the enzymes, preventing them from cleaving their substrates .

Comparison with Similar Compounds

SAR-114137 is unique in its dual inhibition of cathepsin K and cathepsin S, which distinguishes it from other cathepsin inhibitors that target only one of these enzymes. Similar compounds include:

SAR-114137’s dual inhibition profile makes it a valuable tool for studying the combined effects of cathepsin K and cathepsin S inhibition and for developing new therapeutic strategies .

Properties

CAS No.

537706-31-3

Molecular Formula

C25H34N4O7S

Molecular Weight

534.6 g/mol

IUPAC Name

2-(2-methylpropylsulfonylmethyl)-4-morpholin-4-yl-4-oxo-N-[(2S)-1-oxo-1-(5-phenyl-1,2,4-oxadiazol-3-yl)butan-2-yl]butanamide

InChI

InChI=1S/C25H34N4O7S/c1-4-20(22(31)23-27-25(36-28-23)18-8-6-5-7-9-18)26-24(32)19(16-37(33,34)15-17(2)3)14-21(30)29-10-12-35-13-11-29/h5-9,17,19-20H,4,10-16H2,1-3H3,(H,26,32)/t19?,20-/m0/s1

InChI Key

IUMMRYVGHFJSRD-ANYOKISRSA-N

Isomeric SMILES

CC[C@@H](C(=O)C1=NOC(=N1)C2=CC=CC=C2)NC(=O)C(CC(=O)N3CCOCC3)CS(=O)(=O)CC(C)C

SMILES

CCC(C(=O)C1=NOC(=N1)C2=CC=CC=C2)NC(=O)C(CC(=O)N3CCOCC3)CS(=O)(=O)CC(C)C

Canonical SMILES

CCC(C(=O)C1=NOC(=N1)C2=CC=CC=C2)NC(=O)C(CC(=O)N3CCOCC3)CS(=O)(=O)CC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAR-114137;  SAR 114137;  SAR114137.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Morpholinebutanamide, alpha-(((2-methylpropyl)sulfonyl)methyl)-gamma-oxo-N-((1S)-1-((5-phenyl-1,2,4-oxadiazol-3-yl)carbonyl)propyl)-
Reactant of Route 2
Reactant of Route 2
4-Morpholinebutanamide, alpha-(((2-methylpropyl)sulfonyl)methyl)-gamma-oxo-N-((1S)-1-((5-phenyl-1,2,4-oxadiazol-3-yl)carbonyl)propyl)-
Reactant of Route 3
Reactant of Route 3
4-Morpholinebutanamide, alpha-(((2-methylpropyl)sulfonyl)methyl)-gamma-oxo-N-((1S)-1-((5-phenyl-1,2,4-oxadiazol-3-yl)carbonyl)propyl)-
Reactant of Route 4
Reactant of Route 4
4-Morpholinebutanamide, alpha-(((2-methylpropyl)sulfonyl)methyl)-gamma-oxo-N-((1S)-1-((5-phenyl-1,2,4-oxadiazol-3-yl)carbonyl)propyl)-
Reactant of Route 5
4-Morpholinebutanamide, alpha-(((2-methylpropyl)sulfonyl)methyl)-gamma-oxo-N-((1S)-1-((5-phenyl-1,2,4-oxadiazol-3-yl)carbonyl)propyl)-
Reactant of Route 6
Reactant of Route 6
4-Morpholinebutanamide, alpha-(((2-methylpropyl)sulfonyl)methyl)-gamma-oxo-N-((1S)-1-((5-phenyl-1,2,4-oxadiazol-3-yl)carbonyl)propyl)-

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